4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione 4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione
Brand Name: Vulcanchem
CAS No.: 572-97-4
VCID: VC18492904
InChI: InChI=1S/C29H44O4/c1-3-5-14-20-29(33,21-15-6-4-2)22-16-10-8-7-9-11-19-25-26(30)23-17-12-13-18-24(23)27(31)28(25)32/h12-13,17-18,30,33H,3-11,14-16,19-22H2,1-2H3
SMILES:
Molecular Formula: C29H44O4
Molecular Weight: 456.7 g/mol

4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione

CAS No.: 572-97-4

Cat. No.: VC18492904

Molecular Formula: C29H44O4

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione - 572-97-4

Specification

CAS No. 572-97-4
Molecular Formula C29H44O4
Molecular Weight 456.7 g/mol
IUPAC Name 4-hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione
Standard InChI InChI=1S/C29H44O4/c1-3-5-14-20-29(33,21-15-6-4-2)22-16-10-8-7-9-11-19-25-26(30)23-17-12-13-18-24(23)27(31)28(25)32/h12-13,17-18,30,33H,3-11,14-16,19-22H2,1-2H3
Standard InChI Key ZGDKVXNTDIAIEZ-UHFFFAOYSA-N
Canonical SMILES CCCCCC(CCCCC)(CCCCCCCCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 4-hydroxy-3-(9-hydroxy-9-pentyltetradecyl)naphthalene-1,2-dione, reflecting its substitution pattern on the naphthalene ring . The molecular formula C29H44O4\text{C}_{29}\text{H}_{44}\text{O}_4 indicates a high degree of unsaturation due to the aromatic naphthalene system and ketone functionalities.

Structural Analysis

The compound features:

  • A naphthalene-1,2-dione core with ketone groups at positions 1 and 2.

  • A hydroxyl group at position 4.

  • A branched alkyl chain at position 3: 9-hydroxy-9-pentyltetradecyl. This substituent comprises a 14-carbon chain (tetradecyl) with a pentyl group and hydroxyl group at the ninth carbon .

The alkyl chain’s hydrophobicity and hydroxyl group introduce amphiphilic properties, potentially influencing solubility and intermolecular interactions.

Synthesis and Production

Raw Materials and Downstream Products

  • Raw Material: (S)-[(6,7-Dichloro-2,3-dihydro-2-methyl-1-oxo-2-phenyl-1H-inden-5-yl)oxy]acetic acid .

  • Downstream Product: 1,2-Propanediol,3,3'-(phenylimino)bis- .

Physicochemical Properties

Predicted Properties

PropertyValue/Description
Molecular Weight456.65726 g/mol
LogP (Lipophilicity)Estimated >5 (highly hydrophobic)
SolubilityLow aqueous solubility; soluble in DMSO
Hydrogen Bond Donors2 (hydroxyl groups)

The extended alkyl chain likely renders the compound lipophilic, limiting water solubility but enhancing membrane permeability in biological systems.

Future Research Directions

  • Synthetic Optimization: Develop scalable routes using modern catalysis (e.g., photoredox).

  • Biological Screening: Test against malaria, cancer, and bacterial models.

  • ADMET Profiling: Assess pharmacokinetics and toxicity in vitro.

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